molecular formula C13H11FO2 B13649416 Ethyl8-fluoro-1-naphthoate

Ethyl8-fluoro-1-naphthoate

Cat. No.: B13649416
M. Wt: 218.22 g/mol
InChI Key: IUKHIWYRRDMSKC-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-1-naphthoate is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol It is a derivative of naphthalene, where an ethyl ester group is attached to the 1-position and a fluorine atom is attached to the 8-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-1-naphthoate typically involves the esterification of 8-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 8-fluoro-1-naphthoate may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-fluoro-1-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 8-fluoro-1-naphthoate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-naphthoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    8-Fluoro-1-naphthoic acid: The carboxylic acid analog of ethyl 8-fluoro-1-naphthoate.

    8-Fluoro-1-naphthalenemethanol: The alcohol analog of ethyl 8-fluoro-1-naphthoate.

Uniqueness

Ethyl 8-fluoro-1-naphthoate is unique due to the presence of both the ethyl ester and fluorine substituents, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

ethyl 8-fluoronaphthalene-1-carboxylate

InChI

InChI=1S/C13H11FO2/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8H,2H2,1H3

InChI Key

IUKHIWYRRDMSKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=CC=C2)F

Origin of Product

United States

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